N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide
Description
N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of phthalazine derivatives and contains a fluorophenyl group attached to a piperidin-3-yl moiety, which is further linked to a phthalazine ring system. The presence of fluorine in the phenyl ring often imparts specific chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-9-3-4-10-17(16)25-11-5-6-13(12-25)22-20(27)18-14-7-1-2-8-15(14)19(26)24-23-18/h1-4,7-10,13H,5-6,11-12H2,(H,22,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCXQOSMGUFKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidin-3-yl moiety This can be achieved through the reaction of 2-fluorophenyl with piperidine under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups leading to various derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound has been studied for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Piperidine derivatives
Phthalazine derivatives
Fluorophenyl-containing compounds
Uniqueness: N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide stands out due to its unique combination of structural elements. The presence of the fluorophenyl group and the specific arrangement of the piperidin-3-yl and phthalazine moieties contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
